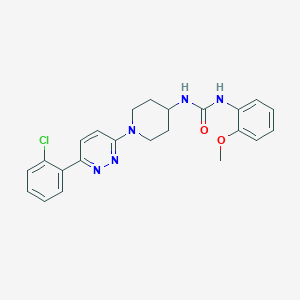
1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H24ClN5O2 and its molecular weight is 437.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22ClN5O with a molecular weight of 411.9 g/mol. The compound features a pyridazine ring, piperidine moiety, and urea structure, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN5O |
| Molecular Weight | 411.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1396765-12-0 |
The primary mechanism of action for this compound involves the inhibition of Protein Kinase B (PKB), also known as Akt. PKB plays a crucial role in various cellular processes such as metabolism, cell proliferation, and survival. The compound acts as an ATP-competitive inhibitor , effectively blocking the phosphorylation and activation of PKB, thereby modulating the phosphatidylinositol 3-kinase (PI3K)/PKB signaling pathway.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity by inducing apoptosis in cancer cells through the inhibition of PKB. In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines, including breast and prostate cancer cells .
Case Study:
A study demonstrated that treatment with this compound led to a dose-dependent decrease in the proliferation of MCF-7 breast cancer cells, with an IC50 value of approximately 5 µM. This suggests potent anticancer properties that warrant further investigation in vivo.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests revealed that it possesses antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.01 to 0.05 mg/mL, indicating its potential as an antibacterial agent .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is orally bioavailable with favorable absorption characteristics. Studies indicate that the compound demonstrates a half-life suitable for therapeutic applications, although specific values require further elucidation through clinical trials .
Research Applications
The compound's ability to interact with various biological targets positions it as a candidate for drug development in areas such as:
- Cancer Therapy: Targeting PKB for tumor growth inhibition.
- Infectious Diseases: Developing new antibiotics based on its antimicrobial properties.
- Biochemical Research: Serving as a tool for studying cellular signaling pathways.
属性
IUPAC Name |
1-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-31-21-9-5-4-8-20(21)26-23(30)25-16-12-14-29(15-13-16)22-11-10-19(27-28-22)17-6-2-3-7-18(17)24/h2-11,16H,12-15H2,1H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWXQZHVKSVERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













